molecular formula C4H8Br2O2 B1583674 (2s,3s)-1,4-Dibromobutane-2,3-diol CAS No. 299-70-7

(2s,3s)-1,4-Dibromobutane-2,3-diol

Cat. No.: B1583674
CAS No.: 299-70-7
M. Wt: 247.91 g/mol
InChI Key: XOWDQAHYPSENAC-QWWZWVQMSA-N
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Description

(2S,3S)-1,4-Dibromobutane-2,3-diol is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-1,4-Dibromobutane-2,3-diol typically involves the bromination of butane-2,3-diol. One common method is the addition of bromine (Br₂) to butane-2,3-diol in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at low temperatures to control the addition and ensure the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-1,4-Dibromobutane-2,3-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form butane derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Formation of 1,4-dihydroxybutane.

    Oxidation: Formation of 2,3-diketobutane.

    Reduction: Formation of butane-2,3-diol.

Scientific Research Applications

(2S,3S)-1,4-Dibromobutane-2,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a model compound for understanding stereochemical interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of (2S,3S)-1,4-Dibromobutane-2,3-diol involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, while the hydroxyl groups can engage in hydrogen bonding and nucleophilic substitution. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

    (2R,3R)-1,4-Dibromobutane-2,3-diol: A stereoisomer with different spatial arrangement of atoms.

    1,4-Dibromo-2-butanol: Lacks one hydroxyl group compared to (2S,3S)-1,4-Dibromobutane-2,3-diol.

    2,3-Dibromobutane: Lacks hydroxyl groups, making it less reactive in certain types of reactions.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects and for use in stereoselective synthesis .

Properties

IUPAC Name

(2S,3S)-1,4-dibromobutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWDQAHYPSENAC-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CBr)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](CBr)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-70-7
Record name 2,3-Butanediol, 1,4-dibromo-, (theta,theta)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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